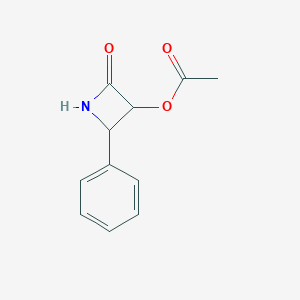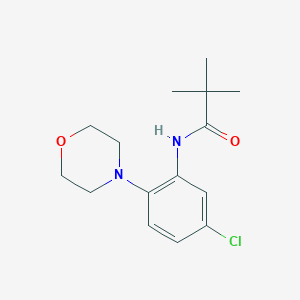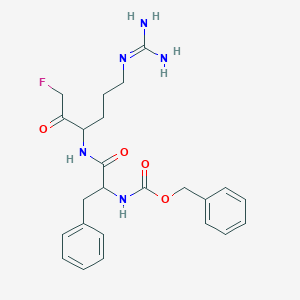![molecular formula C17H18ClN3O2S B237670 N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiourea family and is commonly referred to as CPFTU. CPFTU has been shown to possess a wide range of biochemical and physiological effects, making it an attractive compound for use in various research studies.
Mecanismo De Acción
The mechanism of action of CPFTU is not yet fully understood. However, it has been suggested that CPFTU may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, CPFTU has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CPFTU has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CPFTU has also been shown to possess antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, CPFTU has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFTU has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, CPFTU has been shown to possess a wide range of biological activities, making it a versatile compound for use in various research studies.
However, there are also some limitations to the use of CPFTU in lab experiments. CPFTU has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, the mechanism of action of CPFTU is not yet fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research involving CPFTU. One potential area of research is the development of CPFTU as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPFTU and its potential applications in various research fields.
In conclusion, N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea is a promising compound for use in scientific research. It possesses a wide range of biochemical and physiological effects and has potential applications in various research fields. Further studies are needed to fully understand the mechanism of action of CPFTU and its potential as a therapeutic agent.
Métodos De Síntesis
CPFTU can be synthesized through a multi-step process involving the reaction of 3-chloro-2-(1-piperidinyl)aniline with furoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain the final CPFTU compound.
Aplicaciones Científicas De Investigación
CPFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. CPFTU has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H18ClN3O2S |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c18-12-6-4-7-13(15(12)21-9-2-1-3-10-21)19-17(24)20-16(22)14-8-5-11-23-14/h4-8,11H,1-3,9-10H2,(H2,19,20,22,24) |
Clave InChI |
KKPUQXQZIFTATQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3 |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

